molecular formula C15H14BrNO2 B4701753 N-(2-bromophenyl)-4-methoxy-3-methylbenzamide

N-(2-bromophenyl)-4-methoxy-3-methylbenzamide

Cat. No. B4701753
M. Wt: 320.18 g/mol
InChI Key: ARWUXLZDZFXFNG-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-4-methoxy-3-methylbenzamide is a compound that belongs to the class of amides. It is also known as 2-Bromophenyl 4-Methoxy 3-Methylbenzamide or BML-210. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-4-methoxy-3-methylbenzamide is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). COX-2 and 5-LOX are enzymes that play a key role in the production of prostaglandins and leukotrienes, respectively. These molecules are involved in the inflammatory response and pain signaling.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-4-methoxy-3-methylbenzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. The compound has also been shown to inhibit the growth of cancer cells in vitro. In addition, it has been shown to have antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-bromophenyl)-4-methoxy-3-methylbenzamide is its relatively simple synthesis method. The compound is also stable and can be stored for extended periods. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-(2-bromophenyl)-4-methoxy-3-methylbenzamide. One direction is to further investigate its anti-inflammatory and analgesic effects. Another direction is to explore its potential as an anticancer agent. In addition, future studies could focus on improving the solubility of the compound to make it more suitable for use in various experiments. Finally, the compound could be modified to enhance its potency and selectivity.
In conclusion, N-(2-bromophenyl)-4-methoxy-3-methylbenzamide is a compound with potential therapeutic applications. Its anti-inflammatory, analgesic, and antitumor effects have been extensively studied. The compound has a relatively simple synthesis method, but its low solubility in water can be a limitation in certain experiments. Future studies could focus on improving the solubility of the compound, exploring its potential as an anticancer agent, and modifying the compound to enhance its potency and selectivity.

Scientific Research Applications

N-(2-bromophenyl)-4-methoxy-3-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antitumor effects. The compound has been tested in various animal models, including mice, rats, and rabbits. It has also been tested in vitro on cancer cell lines.

properties

IUPAC Name

N-(2-bromophenyl)-4-methoxy-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-10-9-11(7-8-14(10)19-2)15(18)17-13-6-4-3-5-12(13)16/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWUXLZDZFXFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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